molecular formula C₄HBrCl₂N₂ B017362 5-Bromo-2,4-dichloropyrimidine CAS No. 36082-50-5

5-Bromo-2,4-dichloropyrimidine

Cat. No. B017362
CAS RN: 36082-50-5
M. Wt: 227.87 g/mol
InChI Key: SIKXIUWKPGWBBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichloropyrimidine and its derivatives has been explored through various methods. One approach involves regioselective displacement reactions, where 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. This reaction demonstrates the regioselectivity and versatility of 5-Bromo-2,4-dichloropyrimidine in synthesizing aminopyrimidines under controlled conditions (Doulah et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives of 5-Bromo-2,4-dichloropyrimidine has been determined through various spectroscopic techniques, including X-ray crystallography. These studies have revealed the crystalline forms of the compounds and provided insights into their intramolecular and intermolecular interactions, which are crucial for understanding their chemical reactivity and properties (Doulah et al., 2014).

Chemical Reactions and Properties

5-Bromo-2,4-dichloropyrimidine participates in various chemical reactions, serving as a key intermediate for the synthesis of more complex molecules. Its halogen atoms are reactive sites that can undergo nucleophilic substitution reactions, making it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential biological activities (Rahimizadeh et al., 2007).

Scientific Research Applications

  • Intermediate in Synthesis : It serves as a key intermediate in synthesizing various pyrimidines, dimethyl2-(4-bromophenyl) malonate, and 5-(4-bromophenyl) pyrimidine-4, as reported by Hou et al. (2016) in their study on the synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine (Hou et al., 2016).

  • Regioselective Displacement Reactions : Doulah et al. (2014) demonstrated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, producing 5-bromo- 2-chloro-6-methylpyrimidin-4-amine (Doulah et al., 2014).

  • Inhibitory Activity in Cancer Therapy : Munikrishnappa et al. (2016) found that novel bromo-pyrimidine analogs show potent Bcr/Abl kinase inhibitory activity, suggesting potential as an alternative therapy for various cancers (Munikrishnappa et al., 2016).

  • Synthesis of Novel Fused Tricyclic Heterocycles : Bazazan et al. (2013) synthesized a novel fused tricyclic heterocycle, pyrimido[5,4-e][1,4]thiazepine, and its derivatives by sequential treatment of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine (Bazazan et al., 2013).

  • Synthesis of Azo Compounds : Nikpour et al. (2012) reported the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, using 5-bromo-2,4-dichloro-6-(1-methylhydrazino)pyrimidine (Nikpour et al., 2012).

  • Synthesis of Pyrimidine Derivatives with Anticonvulsant and Antioxidant Activity : Mohana et al. (2013) synthesized pyrimidine derivatives showing promising anticonvulsant and antioxidant activity (Mohana et al., 2013).

  • Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives : Bakavoli et al. (2006) presented a new method for preparing thiazolo[4,5-d] pyrimidine derivatives from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli et al., 2006).

Safety And Hazards

5-Bromo-2,4-dichloropyrimidine is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and store locked up .

properties

IUPAC Name

5-bromo-2,4-dichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKXIUWKPGWBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302656
Record name 5-Bromo-2,4-dichloropyrimidine
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Molecular Weight

227.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloropyrimidine

CAS RN

36082-50-5
Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 36082-50-5
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Record name 5-Bromo-2,4-dichloropyrimidine
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Record name 5-bromo-2,4-dichloropyrimidine
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Synthesis routes and methods

Procedure details

5-bromouracil (30 g, 0.16 mole) was added to a flask containing 130 ml of POCl3. The mixture was heated at reflux for 4 days. During this time the reaction contents were protected from atmospheric moisture; HCl gas was evolved and the solution became homogeneous. Excess POCl3 was removed by distillation at atmospheric pressure. Continued distillation at reduced pressure afforded the title compound, bp 85°-90°/4 mm (29.7 g, 82% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
L Mallesha, G Vinay, B Veeresh - Asian Journal of Research in …, 2018 - indianjournals.com
A series of new 5-bromo-2, 4-dichloropyrimidine derivatives, 3(af) were synthesized by using different aryl aldehydes. The synthesized compounds were characterized by FT-IR, 1H …
Number of citations: 2 www.indianjournals.com
L MALLESHA - jsscacs.edu.in
Epilepsy is not a singular disease entity but a variety of disorders reflecting underlying brain dysfunction that may result from many different causes. 1 Therefore, there is continuing …
Number of citations: 0 jsscacs.edu.in
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
The only three previously unknown chloropyrimidines, namely 4: 5-dichloro-, 2: 4: 5-trichloro-, and 4: 5: 6-trichIoro-pyrimidine, have now been prepared together with 5-bromo-4: 6-…
Number of citations: 42 pubs.rsc.org
CS Munikrishnappa, SB Puranik, GVS Kumar… - European Journal of …, 2016 - Elsevier
A novel series of 5-bromo-pyrimidine derivatives (5a-l, 6a-h, 9a-m and 10a-d) were synthesized through multi step reactions starting from 5-bromo-2,4-dichloro pyrimidine. The newly …
Number of citations: 14 www.sciencedirect.com
D Peters, AB Hörnfeldt… - Journal of heterocyclic …, 1990 - Wiley Online Library
Several Pd‐catalyzed coupling reactions have been evaluated for the synthesis of 5‐substituted uracils. A convenient reaction, further developed by us, is the Suzuki Pd(0)‐catalyzed …
Number of citations: 179 onlinelibrary.wiley.com
GV Kumar, KA Sridhar - International Journal of …, 2019 - search.ebscohost.com
A novel series of 5-bromo-pyrimidine derivatives (3, 4, 5a-l and 6a-h) were synthesized through multi step reactions starting from 5-bromo-2, 4-dichloro pyrimidine. The newly …
Number of citations: 0 search.ebscohost.com
M Palucki - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary The pyrimidine entity is one of the most prominent structures found in nucleic acid chemistry. Pyrimidine derivatives including uracil, thymine, cytosine, adenine, and …
Number of citations: 3 www.sciencedirect.com
KN Mohana, BNP Kumar, L Mallesha - Drug invention today, 2013 - Elsevier
Objectives To synthesize a variety of pyrimidine analogs, 3, 4, 5, 6(a–d), 7(a–d) and their anticonvulsant and antioxidant activity was determined. Methods Using 5-bromo-2,4-…
Number of citations: 73 www.sciencedirect.com
VL Ranganatha, T Prashanth, HBV Patil… - Chemical Data …, 2018 - Elsevier
A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives (7a‐h and 8a‐e) were synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides. The …
Number of citations: 1 www.sciencedirect.com
DB Harden, MJ Mokrosz… - The Journal of Organic …, 1988 - ACS Publications
Scheme I Scheme II placement of hydrogen3 or one of the halogens in readily available simple 2-, 4-, and 6-halogenopyrimidines by the action of organometallic reagents. The …
Number of citations: 70 pubs.acs.org

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